5-Hydroxy-DPAT hydrobromide

Dopamine Receptors Radioligand Binding Neuropharmacology

Generic D2 agonist sourcing introduces variability due to subtype selectivity and functional efficacy differences, risking experimental reproducibility. 5-Hydroxy-DPAT hydrobromide (5-OH-DPAT) eliminates this uncertainty as a well-characterized, potent D2/D3 agonist (D2 Ki=59 nM, D3 Ki=1.4 nM) with negligible 5-HT activity. Its unique stereochemistry-(S)-agonist vs. (R)-antagonist-enables precise studies of receptor activation, while validated use as a [¹¹C]PET tracer reference standard supports neuroimaging workflows. This hydrobromide salt ensures reliable in vitro characterization and chiral selectivity assays.

Molecular Formula C16H26BrNO
Molecular Weight 328.29 g/mol
Cat. No. B2805264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-DPAT hydrobromide
Molecular FormulaC16H26BrNO
Molecular Weight328.29 g/mol
Structural Identifiers
SMILESCCCN(CCC)C1CCC2=C(C1)C=CC=C2O.Br
InChIInChI=1S/C16H25NO.BrH/c1-3-10-17(11-4-2)14-8-9-15-13(12-14)6-5-7-16(15)18;/h5-7,14,18H,3-4,8-12H2,1-2H3;1H
InChIKeyQHPNEGRNHVBQOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxy-DPAT Hydrobromide Overview


5-Hydroxy-DPAT hydrobromide (5-OH-DPAT) is a synthetic aminotetralin derivative that acts as a potent and selective agonist at dopamine D2 and D3 receptors [1]. It displays negligible activity at 5-HT receptors, distinguishing it from structurally similar compounds like 8-OH-DPAT . The compound exists as a racemic mixture of (S)- and (R)-enantiomers, with the (S)-enantiomer being the active agonist and the (R)-enantiomer acting as a weak antagonist [2]. 5-OH-DPAT has been widely utilized as a pharmacological tool to investigate the functional roles of D2-like receptors in the brain and has been developed as a PET tracer, specifically [¹¹C]5-OH-DPAT, for imaging the high-affinity state of D2/3 receptors [3].

1
Dopamine D2/D3 receptor agonist tool for pathway studiesReported activity; racemic mixture
2
Enantiomer-specific research context(S)-agonist, (R)-antagonist enables stereochemical control
3
PET tracer development research[¹¹C]5-OH-DPAT analog for neuroimaging D2/3 high-affinity state

Why 5-Hydroxy-DPAT Substitution Fails


Generic substitution among dopamine D2 receptor agonists is scientifically untenable due to profound differences in receptor subtype selectivity, intrinsic efficacy, and even the direction of modulation (agonism vs. antagonism) between closely related compounds [1]. For instance, while racemic 5-OH-DPAT is a potent D2/D3 agonist, its (R)-enantiomer alone functions as a weak antagonist [2]. Furthermore, structurally analogous compounds like 8-OH-DPAT are primarily 5-HT1A agonists with distinct off-target effects on dopamine systems [3]. Even among selective D2 agonists, key differences exist; for example, 7-OH-DPAT and PD 128,907 exhibit varying degrees of D3 vs. D2 functional selectivity that critically influence their behavioral and neurochemical profiles [4]. These divergences necessitate precise compound selection based on quantitative evidence to ensure experimental reproducibility and accurate interpretation of data.

Racemic 5-OH-DPAT
(R)-enantiomer alone
May reverse functional readout from agonism to weak antagonism, altering pathway-response interpretation.
5-OH-DPAT
8-OH-DPAT
Primary target shifts from dopamine D2/D3 to serotonin 5-HT1A; dopaminergic endpoint may be lost.
5-OH-DPAT
7-OH-DPAT
D3-preferring selectivity profile may distort D2-mediated behavioral and neurochemical endpoints.

Evidence for 5-Hydroxy-DPAT Selection


High-Affinity D2 Receptor Binding

Racemic 5-OH-DPAT exhibits high affinity for dopamine D2 receptors, with a Ki value of 59 nM in HEK cells expressing rat D2 receptors. This affinity is significantly lower than the structurally related and more D3-selective agonist 7-OH-DPAT, which has a Ki of 0.16 nM at D3 receptors but shows different selectivity [1]. The affinity of 5-OH-DPAT is also markedly higher than the weak antagonist (R)-5-OH-DPAT enantiomer, which has negligible agonist activity [2].

D2 Affinity (Ki)
Reported
59 ± 11 nM
Balanced D2/D3 affinity supports dual-receptor pathway studies.
HEK-rD2 cells; 7-OH-DPAT shows greater D3 preference.
Dopamine Receptors Radioligand Binding Neuropharmacology

Enantiomer Agonist-Antagonist Divergence

The (S)-enantiomer of 5-OH-DPAT is the sole active agonist, whereas the (R)-enantiomer functions as a weak antagonist at dopamine D2 receptors. In vivo experiments demonstrated that only the (S)-enantiomer significantly reduced rat brain DOPA levels, a measure of dopamine synthesis inhibition and agonist efficacy, while the (R)-enantiomer was inactive in this assay [1]. The (R)-enantiomer has been shown to be a weakly potent antagonist [2].

Enantiomer Activity
Head-to-head
(S)-agonist vs. (R)-antagonist
Stereochemical composition determines functional direction.
In vivo DOPA assay; (R)-enantiomer inactive.
Enantioselectivity D2 Receptor Pharmacology

Serotonergic Selectivity vs. 8-OH-DPAT

5-OH-DPAT is a selective dopamine D2 receptor agonist with no significant effect on 5-HT receptors . In stark contrast, the structurally related compound 8-OH-DPAT is a potent and selective agonist at the 5-HT1A receptor, often used as the standard reference ligand for this target . 8-OH-DPAT exhibits high affinity for 5-HT1A receptors and is commonly used to study serotonergic functions, including hypothermia and behavior [1].

5-HT Selectivity
Reported
No effect on 5-HT receptors
Avoids serotonergic confound present in 8-OH-DPAT.
8-OH-DPAT EC50 = 0.05 mg/kg (hypothermia model).
Receptor Selectivity 5-HT1A Off-Target Activity

PET Imaging of High-Affinity D2/3 State

The radiolabeled analog [¹¹C]5-OH-DPAT has been developed as a positron emission tomography (PET) agent specifically to visualize the high-affinity (HA) state of dopamine D2 and D3 receptors in vivo [1]. This is a unique application not shared by many other D2 agonists, such as the commonly used antagonist radiotracer [¹¹C]raclopride, which labels both high- and low-affinity states. [¹¹C]5-OH-DPAT provides a functional measure of receptor coupling to G-proteins [2].

PET Tracer Utility
Class-level
[¹¹C]5-OH-DPAT for D2/3 HA state
Functional imaging of receptor–G-protein coupling.
Rodent and NHP imaging; distinct from antagonist tracers.
PET Imaging D2/3 Receptors Neuroimaging

Modulation of Sexual Behavior in Rats

5-OH-DPAT has been shown to moderately promote sexual behavior in male rats, an effect mediated by D2-like receptors . This contrasts with other D2 agonists like quinpirole, which can produce biphasic effects or primarily affect motor activity. The specific modulation of sexual behavior by 5-OH-DPAT provides a distinct behavioral endpoint for studying D2/D3 receptor function [1].

Sexual Behavior
Reported
Moderate promotion in male rats
Distinct behavioral endpoint for D2/D3 pathway studies.
Quinpirole shows biphasic motor effects; profile differs.
Behavioral Pharmacology D2 Receptors Sexual Behavior

5-Hydroxy-DPAT Research Applications


In Vivo PET Imaging of D2/3 High-Affinity State

Given the development and validation of [¹¹C]5-OH-DPAT as a PET tracer for the high-affinity state of D2/3 receptors, the compound is ideally suited for neuroimaging studies. Researchers can use the unlabeled hydrobromide salt for in vitro characterization or as a reference standard in PET imaging protocols [1]. This application is based on the compound's selectivity and agonist properties, which allow for functional imaging of receptor-G-protein coupling, a metric that is not achievable with antagonist radiotracers like [¹¹C]raclopride [2].

Differentiating D2 and D3 Receptor Function

5-OH-DPAT's balanced affinity for D2 and D3 receptors (D2 Ki = 59 nM, D3 Ki = 1.4 nM) makes it a useful tool for investigating the roles of both receptor subtypes in various neurobiological processes. Its use in conjunction with more selective compounds, such as the D3-preferring 7-OH-DPAT or the D2-selective antagonist L-741,626, can help dissect the contributions of each receptor subtype to complex behaviors or neurochemical events [3]. This application is particularly relevant in studies of addiction, motor control, and cognition.

Behavioral Studies of Sexual Motivation and Reward

The demonstrated ability of 5-OH-DPAT to moderately promote sexual behavior in male rats provides a specific and quantifiable behavioral endpoint. This makes the compound a valuable tool for investigating the neurobiological underpinnings of sexual motivation, arousal, and the rewarding aspects of sexual behavior, which are mediated by D2-like receptors in the mesolimbic pathway . This application is more specific than general locomotor or stereotypy assays used for other D2 agonists.

Enantioselective Dopamine Receptor Studies

The stark functional difference between the (S)-agonist and (R)-antagonist enantiomers of 5-OH-DPAT provides a powerful tool for studying stereospecificity in dopamine receptor function. Researchers can use the pure enantiomers or the racemate to probe the structural requirements for D2 receptor activation and antagonism, or to serve as enantiopure controls in assays designed to measure chiral selectivity [4]. This is a unique feature not shared by many commercially available dopaminergic ligands.

Application
Selection Property
Validation Focus
Neuroimaging D2/3 high-affinity state
Functional agonist radiotracer precursor
PET protocol validation; G-protein coupling imaging
D2 vs. D3 receptor function differentiation
D2/D3 affinity profile
Subtype-selective comparator studies; behavioral readouts
Sexual motivation behavioral studies
Behavioral endpoint specificity
D2-like pathway activation in mesolimbic assays
Stereospecific dopamine receptor research
Enantiomer functional divergence
Chiral selectivity controls; agonist/antagonist comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Hydroxy-DPAT hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.